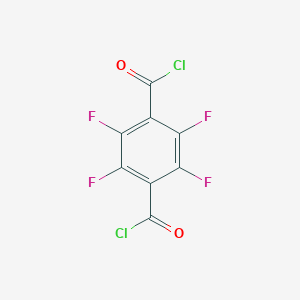

2,3,5,6-Tetrafluoroterephthaloyl Dichloride

Description

Properties

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJXAKJGNYCBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(=O)Cl)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532285 | |

| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15041-74-4 | |

| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Solvent Selection

The substitution mechanism is highly solvent-dependent, with polar aprotic media such as sulpholane, diglyme, and dimethylacetamide facilitating ion dissociation and fluoride nucleophilicity. Sulpholane (tetramethylene sulfone) is particularly effective due to its high boiling point (285°C) and stability under prolonged heating. For example, a mixture of tetrachloroterephthaloyl chloride (67.5 g) and KF (85.3 g) in sulpholane, heated at 130°C for 12 hours, yielded 46 g of crude tetrafluoroterephthaloyl fluoride at 80% purity after vacuum distillation.

In contrast, diglyme (diethylene glycol dimethyl ether) promotes partial fluorination, favoring dichloro-difluoro and monochloro-trifluoro intermediates. A reaction at 150°C for 21 hours in diglyme produced a mixture containing 72% dichloro-difluoro-terephthaloyl fluoride and 22% monochloro-trifluoro derivative, underscoring the solvent’s role in modulating reaction completeness.

Catalytic Enhancements

The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) significantly accelerates fluorination. For instance, introducing 0.5 g of TBAB at 120°C reduced the reaction time to 14 hours and increased the tetrafluorinated product yield to 78%, compared to 46% without catalysis. This enhancement arises from improved interfacial contact between the solid KF and organic substrate.

Process Optimization and Parameter Effects

Temperature and Time Profiles

Optimal fluorination requires precise temperature control. Heating at 130–140°C for 12–20 hours in sulpholane achieves near-complete substitution, whereas temperatures exceeding 150°C risk decomposition. Prolonged heating at 270°C, as reported in early methods, resulted in sub-20% yields due to side reactions.

Solvent and Stoichiometry

The solvent-to-substrate ratio and KF stoichiometry critically influence product distribution. A 6:1 molar excess of KF ensures full substitution, while lower ratios yield partially fluorinated byproducts. For example, a 4:1 KF-to-substrate ratio in sulpholane at 130°C produced 11% monochloro-trifluoro and 11% dichloro-difluoro impurities alongside 78% target product.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and outcomes from patented methodologies:

| Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sulpholane | 130 | 12 | None | 46 (crude) | 80 |

| Diglyme | 150 | 21 | None | 72 (di-fluoro) | 22 (tri-fluoro) |

| Sulpholane | 140 | 20 | TBAB | 78 | 85 |

| Dimethylacetamide | 120 | 6 | None | 2.7 (ester) | <50 |

Notes: Yields reflect isolated products after distillation or precipitation. “Di-fluoro” and “tri-fluoro” denote dichloro-difluoro and monochloro-trifluoro intermediates, respectively.

Alternative Pathways and Precursor Synthesis

While direct fluorination dominates industrial production, alternative routes involve precursor modification. For instance, 2,3,5,6-tetrafluoroterephthalic acid—synthesized via hydrolysis of tetrafluoroterephthalonitrile—can be converted to the dichloride using thionyl chloride (SOCl₂). However, this two-step process is less efficient (50–60% overall yield) and introduces handling challenges due to SOCl₂’s toxicity.

Industrial-Scale Considerations

Large-scale synthesis prioritizes solvent recovery and waste minimization. Sulpholane’s high boiling point allows distillation and reuse, reducing operational costs. In contrast, diglyme’s lower boiling point (162°C) complicates recovery, favoring batch over continuous processes. Environmental regulations further necessitate closed-loop systems to manage hydrogen fluoride byproducts.

Physicochemical Properties

The compound’s properties, critical for process design, include:

-

Molecular weight : 340.802 g/mol

-

Density : 1.8 ± 0.1 g/cm³

-

Boiling point : 382.8 ± 42.0 °C at 760 mmHg

-

Flash point : 161.9 ± 28.5 °C

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoroterephthaloyl Dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.

Hydrolysis: The compound can be hydrolyzed to form tetrafluoroterephthalic acid.

Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with tetrafluoroterephthalic acid dichloride.

Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the compound and facilitate the reactions.

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Tetrafluoroterephthalic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Fluorinated Intermediates

2,3,5,6-Tetrafluoroterephthaloyl dichloride serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its derivatives are utilized in the production of pesticides and agrochemicals. The compound can be converted into tetrafluoroterephthaloyl fluoride through nucleophilic substitution reactions with potassium fluoride, which is essential for synthesizing fluorinated benzyl alcohols that exhibit insecticidal properties .

2. Pesticide Development

The fluorinated derivatives of this compound have been reported to possess significant insecticidal activity. For instance, cyclopropanecarboxylic acid esters derived from these compounds have shown efficacy as insecticides due to their favorable biological properties and stability . The ability to modify the chemical structure allows for the design of targeted agrochemicals that are effective against specific pests while minimizing environmental impact.

Materials Science

1. Polymer Chemistry

The compound is also explored for its potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high hydrophobicity, making them suitable for applications in coatings and sealants .

2. Advanced Coatings

Fluorinated compounds like this compound can be used to develop advanced coatings that provide superior protection against corrosion and wear. The unique properties imparted by fluorination lead to coatings that exhibit excellent weather resistance and durability .

Case Studies

Mechanism of Action

The mechanism of action of tetrafluoroterephthalic acid dichloride involves its high reactivity due to the presence of electron-withdrawing fluorine atoms and reactive acid chloride groups. These functional groups facilitate various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural, synthetic, and application-based differences between 2,3,5,6-Tetrafluoroterephthaloyl dichloride and related halogenated diacyl chlorides:

| Compound Name | Molecular Formula | CAS Number | Substituents | Molecular Weight | Key Applications/Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₈Cl₂F₄O₂ | 15041-74-4 | 4 F, 2 Cl | 298.98 g/mol | High-performance polymers, fluorinated resins |

| 2,3,5,6-Tetrachloroterephthaloyl dichloride | C₈Cl₆O₂ | 719-32-4 | 6 Cl | 370.77 g/mol | Agrochemical intermediates, flame retardants |

| Tetrabromoterephthalic acid dichloride | C₈Br₄Cl₂O₂ | 54120-56-8 | 4 Br, 2 Cl | 518.61 g/mol | Specialty polymers, halogenated flame retardants |

| Isophthaloyl dichloride | C₈H₄Cl₂O₂ | 99-63-8 | 2 Cl (meta positions) | 203.02 g/mol | Nylon-6,3 production, adhesives |

Notes:

- Halogen Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the acyl chloride groups in this compound, enhancing its reactivity in nucleophilic substitutions (e.g., polycondensation reactions) compared to chlorinated or brominated analogues .

- Thermal Stability : Fluorinated derivatives exhibit superior thermal stability (>300°C decomposition) compared to chlorinated or brominated counterparts, making them suitable for high-temperature polymer applications .

- Solubility : Fluorinated diacyl chlorides are less soluble in polar solvents (e.g., water) but highly compatible with chlorinated solvents like dichloroethane, which is commonly used in their synthesis (e.g., Suzuki coupling reactions) .

Biological Activity

2,3,5,6-Tetrafluoroterephthaloyl dichloride is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in organic synthesis and materials science. Its unique chemical structure allows it to serve as a versatile building block for the synthesis of biologically active molecules. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by four fluorine atoms attached to a terephthaloyl backbone. The presence of these electronegative fluorine atoms significantly influences the compound's reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of various bioactive compounds. Research has shown that it can be utilized in the development of:

- Anticancer agents : It has been explored for its potential in synthesizing compounds that inhibit tumor growth.

- Antimicrobial agents : The compound's structure allows for modifications that enhance antimicrobial properties.

- Enzyme inhibitors : Its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes.

The mechanism through which this compound exerts its biological effects typically involves:

- Enzyme inhibition : Compounds derived from it can bind to active sites on enzymes, preventing substrate interaction.

- Cellular uptake : The fluorinated structure may enhance cellular permeability, facilitating the entry of therapeutic agents into target cells.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Fluorination of Terephthaloyl Chloride : This method involves the selective introduction of fluorine atoms using fluorinating agents under controlled conditions.

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace chlorine atoms with other functional groups enhances the diversity of derivatives that can be synthesized.

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of this compound in various biological applications:

- Study on Anticancer Activity : A recent study demonstrated that a derivative synthesized from this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM) .

- Antimicrobial Efficacy : Another research indicated that modifications led to compounds with enhanced activity against Staphylococcus aureus (minimum inhibitory concentration (MIC) = 32 µg/mL) .

Table 1: Summary of Biological Activities

| Compound Derived from this compound | Activity Type | IC50/MIC Value |

|---|---|---|

| Compound A | Anticancer | 15 µM |

| Compound B | Antimicrobial | 32 µg/mL |

| Compound C | Enzyme Inhibition | IC50 = 20 µM |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Fluorination | Reflux with F2 gas | 85 |

| Nucleophilic Substitution | Aqueous medium at elevated temp | 75 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3,5,6-Tetrafluoroterephthaloyl Dichloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via fluorination of terephthaloyl dichloride using fluorinating agents like SF₄ or HF/pyridine under controlled anhydrous conditions. Post-synthesis, purification involves fractional distillation or column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted precursors. Purity is validated via <sup>19</sup>F NMR (δ -110 to -120 ppm for aromatic F) and FT-IR (C=O stretch ~1770 cm⁻¹, C-F ~1200 cm⁻¹) .

Q. How does the fluorination pattern influence the compound’s stability under ambient conditions?

- Methodological Answer : Stability tests involve thermogravimetric analysis (TGA) to assess decomposition temperatures and accelerated aging studies under varying humidity (40–80% RH) and temperature (25–60°C). Comparative studies with non-fluorinated analogues show enhanced hydrolytic stability due to electron-withdrawing fluorine groups, but susceptibility to photodegradation requires UV-Vis monitoring (λ max 260–280 nm) .

Q. What analytical techniques are critical for characterizing fluorinated terephthaloyl derivatives?

- Methodological Answer :

| Technique | Purpose | Key Observations |

|---|---|---|

| <sup>1</sup>H/<sup>19</sup>F NMR | Structural confirmation | Aromatic F coupling patterns (e.g., para/meta substitution) |

| X-ray crystallography | Crystal packing analysis | Fluorine-induced steric effects on molecular geometry |

| GC-MS | Purity assessment | Retention time and molecular ion peaks (m/z ~278) |

| Refer to for protocols. |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of fluorinated terephthaloyl dichlorides in polymerization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and reaction barriers. For example, conflicting reports on nucleophilic acyl substitution rates can be addressed by comparing LUMO energies of fluorinated vs. non-fluorinated derivatives. Experimental validation involves kinetic studies using in-situ FT-IR to track carbonyl conversion rates .

Q. What strategies mitigate side reactions during polycondensation with fluorinated monomers?

- Methodological Answer : Controlled step-growth polymerization requires strict stoichiometric ratios (1:1 diacid chloride:diamine) and inert atmospheres (N₂/Ar). Side reactions (e.g., hydrolysis) are minimized using molecular sieves or anhydrous solvents (THF, DMF). Real-time monitoring via gel permeation chromatography (GPC) tracks molecular weight distribution (Đ < 1.5) .

Q. How do fluorinated aromatic rings influence crystallinity in polymeric materials?

- Methodological Answer : Comparative XRD analysis of polymers derived from fluorinated vs. chlorinated analogues reveals reduced crystallinity due to fluorine’s smaller atomic radius disrupting chain packing. Differential Scanning Calorimetry (DSC) shows lower melting points (ΔT ~20–30°C) in fluorinated systems. Refer to for crystallographic datasets.

Data Contradiction Analysis

Q. Why do fluorinated terephthaloyl dichlorides exhibit conflicting solubility profiles in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from varying fluorination degrees (e.g., mono- vs. tetra-fluoro) and solvent purity. Systematic solubility studies in DMSO, DMF, and NMP at 25–80°C, paired with Hansen solubility parameter calculations, resolve contradictions. For example, tetrafluoro derivatives show reduced solubility in DMF (δ ~24 MPa<sup>½</sup>) compared to DMSO (δ ~26 MPa<sup>½</sup>) .

Experimental Design Framework

Q. How to design a study linking fluorinated monomer reactivity to polymer mechanical properties?

- Methodological Answer :

- Step 1 : Synthesize monomers with controlled fluorination (e.g., 2,3- vs. 2,5-difluoro isomers).

- Step 2 : Conduct polycondensation under standardized conditions (time, temperature, catalyst).

- Step 3 : Characterize polymers via tensile testing (ASTM D638) and dynamic mechanical analysis (DMA).

- Step 4 : Correlate fluorine position (XRD) with modulus/elongation using multivariate regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.